molecular formula C11H13BrO4 B6193328 methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate CAS No. 2168904-88-7

methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

Cat. No.: B6193328
CAS No.: 2168904-88-7
M. Wt: 289.1
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Description

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetate group

Properties

CAS No.

2168904-88-7

Molecular Formula

C11H13BrO4

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate typically involves the bromination of 2,5-dimethoxyphenylacetic acid followed by esterification. The bromination is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

The esterification step involves the reaction of the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 2-(4-(2-bromoethyl)phenyl)acetate

Uniqueness

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural arrangement can lead to distinct interactions with enzymes and receptors, making it a valuable compound for research and development.

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